REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]([CH:7]=[O:8])[o:5][cH:6]1.[C:15]([O:16][BH-:17]([O:18][C:19](=[O:20])[CH3:21])[O:22][C:23](=[O:24])[CH3:25])(=[O:26])[CH3:27].[CH2:9]1[CH2:10][O:11][CH2:12][CH2:13][NH:14]1.[CH3:32][CH2:33][O:34][C:35]([CH3:36])=[O:37].[Cl:29][CH2:30][Cl:31].[Na+:28]>>[Br:1][c:2]1[cH:3][c:4]([CH2:7][N:14]2[CH2:9][CH2:10][O:11][CH2:12][CH2:13]2)[o:5][cH:6]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1cc(Br)co1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(=O)O[BH-](OC(C)=O)OC(C)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCN1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Type
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product
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Smiles
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Brc1coc(CN2CCOCC2)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |